1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and piperidine carboxamides. The reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures.
Catalysts: Catalysts such as palladium or other transition metals may be used.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Piperidine Carboxamides: Compounds with similar piperidine and carboxamide groups.
Uniqueness
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-17-6-5-7-20(14-17)27-24(29)18-10-12-28(13-11-18)23-19(15-25)16-26-22-9-4-3-8-21(22)23/h3-9,14,16,18H,2,10-13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADPSPRLUBQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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